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Compound of Interest

Compound Name: Tas-301

Cat. No.: B1682930 Get Quote

Tokushima, Japan - Tas-301, chemically identified as 3-[Bis(4-methoxyphenyl)methylene]-1,3-

dihydro-2H-indol-2-one, emerged from the research laboratories of Taiho Pharmaceutical Co.,

Ltd. as a novel small molecule inhibitor of vascular smooth muscle cell (VSMC) proliferation

and migration. Preclinical investigations have elucidated its mechanism of action, positioning it

as a potential therapeutic agent for vascular proliferative disorders such as restenosis following

angioplasty. This technical guide provides a comprehensive overview of the discovery,

mechanism of action, and preclinical development of Tas-301, based on the foundational

research published by scientists at Taiho Pharmaceutical.

Discovery and Development History
While the precise timeline of the initial synthesis and discovery of Tas-301 is not detailed in the

available literature, the primary research articles detailing its pharmacological properties were

published between 1998 and 2001. These studies, spearheaded by researchers at Taiho

Pharmaceutical Co., Ltd., systematically characterized the compound's biological activity and

mechanism of action.[1][2][3] The consistent affiliation of the authors across these key

publications points to a focused research and development effort within the company.

The development of Tas-301 appears to have been driven by the therapeutic need to prevent

neointimal thickening, a primary cause of restenosis after vascular interventions like balloon

angioplasty. The preclinical data strongly support its efficacy in animal models of this condition.

However, there is no publicly available information regarding the progression of Tas-301 into
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clinical trials, suggesting that its development may have been discontinued at the preclinical

stage.

Mechanism of Action
Tas-301 exerts its inhibitory effects on VSMCs through a multi-faceted mechanism centered on

the blockade of calcium signaling pathways. Specifically, the compound has been shown to

inhibit voltage-independent calcium influx, a critical step in the signaling cascade that leads to

cell proliferation and migration.[1]

The key molecular interactions and downstream effects of Tas-301 are summarized below:

Inhibition of Receptor-Operated Calcium Influx: Tas-301 directly blocks the influx of

extracellular calcium through non-voltage-dependent channels that are activated by growth

factors such as Platelet-Derived Growth Factor (PDGF).[1]

Downregulation of Ca2+/PKC Signaling: By preventing the initial calcium influx, Tas-301
subsequently inhibits the activation of Protein Kinase C (PKC), a key downstream effector in

the proliferation signaling pathway.[1]

Suppression of AP-1 Induction: The disruption of the Ca2+/PKC signaling cascade ultimately

leads to the reduced induction of the transcription factor Activator Protein-1 (AP-1), which is

crucial for the expression of genes involved in cell proliferation.[1]

Inhibition of Focal Adhesion Kinase and Paxillin Phosphorylation: Tas-301 has been

demonstrated to inhibit the PDGF-induced tyrosine phosphorylation of focal adhesion kinase

(FAK) and paxillin, proteins essential for cell migration and cytoskeletal organization.[2]

Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II): The compound

also inhibits the activation of CaM Kinase II, another important mediator of calcium-

dependent signaling in VSMCs.[2]

The following diagram illustrates the proposed signaling pathway affected by Tas-301:
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Proposed signaling pathway of Tas-301 in vascular smooth muscle cells.
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Preclinical Data
The preclinical evaluation of Tas-301 involved a series of in vitro and in vivo studies that

demonstrated its potent inhibitory effects on VSMC functions relevant to neointimal formation.

In Vitro Studies
The in vitro activity of Tas-301 was assessed using cultured rat vascular smooth muscle cells.

The key findings are summarized in the table below.

Assay Stimulant Key Finding
Effective
Concentration

Reference

VSMC

Proliferation

PDGF-BB, bFGF,

2% FBS

Concentration-

dependent

inhibition

- [1]

Ca2+ Influx PDGF
Dose-dependent

inhibition
- [1]

PKC Activation PDGF

Concentration-

dependent

inhibition

- [1]

AP-1 Induction

Phorbol 12-

myristate 13-

acetate

Concentration-

dependent

inhibition

- [1]

VSMC Migration
PDGF-BB, IGF-

1, HB-EGF

Inhibition of

migration
- [3]

FAK & Paxillin

Phosphorylation
PDGF

Inhibition of

tyrosine

phosphorylation

- [2]

CaM Kinase II

Activation
PDGF

Inhibition of

activation
- [2]

In Vivo Studies
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The in vivo efficacy of Tas-301 was evaluated in a rat model of carotid artery balloon injury, a

standard model for studying restenosis.

Animal Model Dosing Key Finding Reference

Rat carotid artery

balloon injury

3-100 mg/kg, oral

administration

Dose-dependent

reduction of

neointimal thickening

[3]

Double-balloon injury

to rat carotid artery
Dose-dependent

Reduction of second

neointimal formation
[2]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific

findings. The following methodologies are based on the information provided in the abstracts of

the key publications. Access to the full-text articles would be required for a more granular

description of the protocols.

In Vitro VSMC Proliferation Assay (General Protocol)
Cell Culture: Rat vascular smooth muscle cells are cultured in a suitable medium

supplemented with fetal bovine serum.

Stimulation: Cells are stimulated with mitogens such as PDGF-BB, bFGF, or a low

concentration of fetal bovine serum to induce proliferation.

Treatment: Tas-301 is added at various concentrations to the cell cultures.

Assessment of Proliferation: Cell proliferation is quantified using methods such as direct cell

counting, or assays that measure DNA synthesis (e.g., BrdU incorporation).

Rat Carotid Artery Balloon Injury Model (General
Protocol)

Animal Model: Male Sprague-Dawley rats are used for this model.
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Surgical Procedure: A balloon catheter is inserted into the common carotid artery and inflated

to induce endothelial denudation and vessel injury.

Drug Administration: Tas-301 is administered orally at different doses for a specified period

following the injury.

Histological Analysis: After the treatment period, the carotid arteries are harvested,

sectioned, and stained to measure the area of the neointima and the media, allowing for the

calculation of the intima-to-media ratio.

The following diagram outlines the general workflow for the in vivo evaluation of Tas-301:
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General workflow for the in vivo evaluation of Tas-301.
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Conclusion
Tas-301, a product of research from Taiho Pharmaceutical Co., Ltd., is a potent inhibitor of

vascular smooth muscle cell proliferation and migration. Its mechanism of action, centered on

the blockade of voltage-independent calcium influx and subsequent downstream signaling

pathways, has been well-characterized in preclinical studies. The in vitro and in vivo data

demonstrate its potential as a therapeutic agent for preventing neointimal thickening. While the

development of Tas-301 appears to have halted before clinical trials, the foundational research

provides valuable insights into the design and evaluation of inhibitors of VSMC-driven vascular

pathologies. Further investigation into the detailed discovery history and the reasons for the

cessation of its development would require access to internal documentation from Taiho

Pharmaceutical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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